4-Amino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one

adenosine receptor isoguanosine analog EGFR kinase inhibitor

4-Amino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one (CAS 136010-91-8) is a synthetic 1-phenylpyrazolo[3,4-d]pyrimidine analogue of the biologically active marine natural product isoguanosine. This heterocyclic compound (molecular formula C₁₁H₉N₅O, MW 227.22) belongs to the pyrazolo[3,4-d]pyrimidine class, a recognized purine isostere scaffold that exhibits adenosine receptor affinity.

Molecular Formula C11H9N5O
Molecular Weight 227.22 g/mol
CAS No. 136010-91-8
Cat. No. B11876802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one
CAS136010-91-8
Molecular FormulaC11H9N5O
Molecular Weight227.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C3=NC(=O)NC(=C3C=N2)N
InChIInChI=1S/C11H9N5O/c12-9-8-6-13-16(7-4-2-1-3-5-7)10(8)15-11(17)14-9/h1-6H,(H3,12,14,15,17)
InChIKeyFRBFOZQJZXPBQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one (CAS 136010-91-8): A Defined Isoguanosine Analog for Adenosine Receptor Research and Heterocyclic Scaffold Procurement


4-Amino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one (CAS 136010-91-8) is a synthetic 1-phenylpyrazolo[3,4-d]pyrimidine analogue of the biologically active marine natural product isoguanosine [1]. This heterocyclic compound (molecular formula C₁₁H₉N₅O, MW 227.22) belongs to the pyrazolo[3,4-d]pyrimidine class, a recognized purine isostere scaffold that exhibits adenosine receptor affinity [2]. The compound features a 4-amino group, an N1-phenyl substituent, and a defining 6-oxo functionality that establishes its structural identity as an isoguanosine mimetic, distinguishing it from adenosine-analogous pyrazolo[3,4-d]pyrimidines lacking this carbonyl [1].

Why Generic Pyrazolo[3,4-d]pyrimidine Interchange Fails: Critical Substitution-Dependent Differences in Target Engagement for 4-Amino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one


Pyrazolo[3,4-d]pyrimidines cannot be treated as interchangeable building blocks because substitution patterns at C4, C6, and N1 dictate fundamentally divergent biological target profiles. The 6-oxo group present in 4-Amino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one (CAS 136010-91-8) defines it as an isoguanosine analog with potential adenosine receptor engagement, whereas the closely related 4-Amino-1-phenylpyrazolo[3,4-d]pyrimidine (PP3, CAS 5334-30-5), which lacks this carbonyl, is a characterized EGFR tyrosine kinase inhibitor (IC₅₀ = 2.7 μM) [1]. SAR studies demonstrate that C4 amino substitution increases adenosine receptor affinity, C6 thioether modifications can produce sub-nanomolar A₁ receptor ligands (Ki = 0.939 nM for derivative 14), and N1-phenyl substitution contributes to scaffold recognition [2][3]. Procurement of an incorrect analog risks directing a research program toward an unintended kinase target (EGFR/Src) instead of adenosine receptor pharmacology, or vice versa.

Head-to-Head Quantitative Differentiation Evidence for 4-Amino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one (CAS 136010-91-8) Against Key Comparators


C6 Carbonyl Defines Isoguanosine Mimicry, Not EGFR Kinase Inhibition: Direct Structural and Pharmacological Comparison with PP3 (CAS 5334-30-5)

4-Amino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one (CAS 136010-91-8) is an isoguanosine analog featuring a C6 carbonyl that structurally mimics the 6-oxo group of the natural product isoguanosine, a known adenosine receptor ligand (A₁ Ki = 94 nM) [1][2]. In contrast, 4-Amino-1-phenylpyrazolo[3,4-d]pyrimidine (PP3, CAS 5334-30-5) lacks this carbonyl and is pharmacologically characterized as an EGFR tyrosine kinase inhibitor (IC₅₀ = 2.7 μM) . These two compounds share an identical core and molecular weight but are directed toward entirely different target classes due to the presence or absence of the C6 oxo substituent. This is not a subtle difference—the C6 carbonyl fundamentally alters hydrogen-bonding capacity and tautomeric equilibrium, redirecting molecular recognition from a kinase ATP-binding pocket to adenosine receptor orthosteric sites [1][3].

adenosine receptor isoguanosine analog EGFR kinase inhibitor target specificity scaffold differentiation

One-Pot Synthetic Efficiency: 68% Yield vs. Multi-Step Routes to Related Pyrazolo[3,4-d]pyrimidine Scaffolds

4-Amino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one (5a) was synthesized in 68% isolated yield via a one-pot reaction involving condensation of 5-amino-1-phenylpyrazole-4-carbonitrile with benzoyl isocyanate followed by annulation with ammonia [1]. This one-pot efficiency compares favorably with multi-step synthetic routes to related 1-phenylpyrazolo[3,4-d]pyrimidine derivatives, which typically require sequential thioether installation, amide coupling, and deprotection steps [2]. The one-pot protocol minimizes intermediate isolation, reduces solvent consumption, and provides direct access to the 6-oxo isoguanosine scaffold without protecting group manipulation.

synthetic efficiency one-pot synthesis isoguanosine analog heterocyclic chemistry scaffold accessibility

C4 Amino and C6 Oxo Substituents Confer Favorable Adenosine Receptor Pharmacophore Geometry Compared with C4 Thiol or C4 Methylthio Analogs

SAR analysis across 42 1-phenylpyrazolo[3,4-d]pyrimidines demonstrated that conversion of a C4 thiol to a C4 amino group consistently increased affinity at both adenosine A₁ and A₂ₐ receptors, with C4 amino compounds exhibiting the highest affinity among all C4 substituents evaluated [1]. In parallel, the C6 position of the target compound contains an oxo group (carbonyl), which mimics the 6-oxo of isoguanosine—a natural product with A₁ Ki = 94 nM [2]. By contrast, the most potent adenosine A₁ antagonist in the class, α-[(4-amino-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl)thio]hexanamide (14), achieves A₁ Ki = 0.939 nM through a C6 thioetheramide extension, but this comes at the cost of increased molecular complexity and a multi-step synthesis [3]. The target compound provides the core 4-amino-6-oxo pharmacophore without C6 elaboration, offering a simpler starting point for systematic SAR exploration.

adenosine A₁ receptor structure-activity relationship C4 substitution C6 substitution binding affinity

Class-Level Adenosine Antagonist Potency: Pyrazolo[3,4-d]pyrimidine Scaffold Exceeds Theophylline by Over One Order of Magnitude

In a class-level comparison, the pyrazolo[3,4-d]pyrimidine scaffold—of which CAS 136010-91-8 is the foundational 4-amino-6-oxo representative—has demonstrated adenosine antagonist activity exceeding that of theophylline by over one order of magnitude. Specifically, 4,6-bis-α-carbamoylethylthio-1-phenylpyrazolo[3,4-d]pyrimidine (DJB-KK) was over 10-fold more potent than theophylline in blocking adenosine-stimulated increases in cyclic AMP levels in a functional assay [1]. While DJB-KK is a C4,C6-bis-thioether derivative, its core scaffold is the same 1-phenylpyrazolo[3,4-d]pyrimidine system present in CAS 136010-91-8. For context, theophylline acts as a non-selective adenosine antagonist at micromolar concentrations, whereas pyrazolo[3,4-d]pyrimidine derivatives achieve nanomolar affinity at defined receptor subtypes [1][2].

adenosine antagonist theophylline cAMP pyrazolo[3,4-d]pyrimidine potency comparison

N1-Phenyl Substitution Enables Hydrophobic Receptor Pocket Engagement Absent in N1-Unsubstituted or N1-Alkyl Isoguanosine Analogs

The N1-phenyl substituent of CAS 136010-91-8 distinguishes it from N1-methylisoguanosine (the natural product from which the broader analog series derives) and from N1-alkyl derivatives. In the SAR study by Harden, Quinn, and Scammells (1991), N1 substitution was systematically varied across alkyl and aryl groups, with the 3-chlorophenyl group producing the greatest A₁ adenosine receptor activity in the N1-position series [1]. The N1-phenyl group present in CAS 136010-91-8 provides a key hydrophobic contact in the receptor binding pocket that is absent in N1-unsubstituted isoguanosine or N1-methyl derivatives. The most potent compound combining optimal N1 and N5 substitution achieved A₁ IC₅₀ = 6.4 μM, while the unsubstituted parent (which CAS 136010-91-8 most closely resembles at N5) provides a defined baseline for systematic optimization [1][2].

N1-phenyl substitution adenosine receptor hydrophobic pocket 1-methylisoguanosine SAR

Optimal Research and Procurement Application Scenarios for 4-Amino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one Based on Quantitative Differentiation Evidence


Adenosine A₁/A₂ₐ Receptor Ligand Discovery: Fragment-Based and Scaffold-Hopping Programs Requiring an Unelaborated Isoguanosine Mimetic Core

CAS 136010-91-8 provides the minimal 4-amino-6-oxo-1-phenylpyrazolo[3,4-d]pyrimidine pharmacophore for adenosine receptor engagement. As demonstrated by the SAR established across 42 derivatives [1], the C4 amino group enhances A₁/A₂ₐ affinity relative to thiol or methylthio analogs, while the unsubstituted C6 oxo preserves the isoguanosine-mimetic geometry. For fragment-based screening or systematic C6/N5 elaboration programs, this compound offers a defined starting point without pre-installed C6 modifications that bias binding mode. Procurement of CAS 136010-91-8 (rather than CAS 5334-30-5, the EGFR inhibitor PP3) is essential—the C6 carbonyl is the structural determinant separating adenosine GPCR pharmacology from kinase inhibition [2].

Medicinal Chemistry Campaigns Requiring Efficient One-Pot Access to the Pyrazolo[3,4-d]pyrimidin-6-one Core for Parallel Library Synthesis

The 68% one-pot synthesis reported by Quinn and Scammells [1] enables rapid gram-scale access to the 4-amino-6-oxo scaffold without protecting group chemistry or intermediate purification. This contrasts with the multi-step routes required for C6-thioether derivatives that achieve sub-nanomolar potency but demand sequential alkylation and amidation steps [3]. For parallel synthesis campaigns aiming to diversify at N5 or C6 via late-stage functionalization, the one-pot protocol reduces the synthetic burden by 2–3 operational steps compared with routes to C6-pre-functionalized analogs, accelerating SAR exploration timelines.

Adenosine Receptor Tool Compound Development: Differentiating A₁ vs. A₂ₐ Pharmacology Using the Pyrazolo[3,4-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine scaffold has produced compounds with defined A₁/A₂ₐ selectivity profiles ranging from 94-fold A₁-selective (compound 14, A₁ Ki = 0.939 nM) to >5,900-fold A₁-selective (compound 10, A₁ Ki = 6.81 nM) [3]. CAS 136010-91-8 represents the unsubstituted baseline from which C6 thioether modifications can tune selectivity. As a class, these compounds exceed theophylline's antagonist potency by over one order of magnitude [4], making the scaffold suitable for developing tool compounds with greater potency and subtype discrimination than xanthine-based standards. Researchers should procure CAS 136010-91-8 as the common synthetic intermediate for generating parallel C6-derivatized libraries for A₁/A₂ₐ selectivity profiling.

Isoguanosine Analog Chemical Biology Studies: Probing Adenosine Receptor Function Without Sugar Moiety Interference

Unlike natural isoguanosine (CAS 1818-71-9, A₁ Ki = 94 nM [5]), which contains a ribose sugar that can engage nucleoside transporters and metabolic enzymes, CAS 136010-91-8 is an aglycone analog lacking the ribose moiety. This structural simplification eliminates confounding effects from nucleoside transporter recognition (ENT1/ENT2), adenosine kinase phosphorylation, and adenosine deaminase metabolism that complicate cellular studies with isoguanosine itself [6]. The N1-phenyl substitution further differentiates it from N1-methylisoguanosine, providing a distinct hydrophobic contact in the receptor binding pocket [2]. For chemical biology experiments requiring adenosine receptor engagement without nucleoside metabolism interference, CAS 136010-91-8 provides a cleaner pharmacological tool than the ribose-containing natural product.

Quote Request

Request a Quote for 4-Amino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.